molecular formula C12H21N3O B3419701 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1526439-02-0

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B3419701
CAS No.: 1526439-02-0
M. Wt: 223.31 g/mol
InChI Key: NOUDZKYZMYEPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring which is substituted with a 1,2,4-oxadiazole moiety. The presence of the tert-butyl group on the oxadiazole ring enhances its stability and lipophilicity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst. One common method includes the use of p-toluenesulfonic acid and zinc chloride as catalysts in a solvent such as dimethylformamide . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been reported to improve reaction rates and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The piperidine ring enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-tert-butyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(16-15-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDZKYZMYEPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526439-02-0
Record name 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 3
Reactant of Route 3
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 5
Reactant of Route 5
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 6
Reactant of Route 6
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.